

BPR5K230 toxicity and cell viability assays

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Compound of Interest

Compound Name: BPR5K230

Cat. No.: B15577885

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BPR5K230 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the toxicity and cell viability assays related to **BPR5K230**.

Frequently Asked Questions (FAQs)

Q1: What is **BPR5K230** and what is its primary mechanism of action?

A1: **BPR5K230** is a novel, orally bioavailable small molecule that functions as a dual inhibitor of the receptor tyrosine kinases MER and AXL.[1][2][3] These kinases are part of the TAM (TYRO3, AXL, MER) family and their dysregulation is implicated in cancer progression, metastasis, and drug resistance.[1][4] **BPR5K230** also exhibits immunomodulatory effects by enhancing the anti-tumor immune response.[2][4]

Q2: What are the observed in vitro effects of **BPR5K230** on cancer cells?

A2: In vitro, **BPR5K230** has demonstrated potent inhibitory activity against MER and AXL kinases at nanomolar concentrations.[3] It effectively blocks the phosphorylation of MER and AXL in cancer cell lines.[4] For example, it inhibits the proliferation of Ba/F3-MER cells with an IC50 of 5 nM.[3]

Q3: What is the in vivo efficacy and toxicity profile of **BPR5K230**?

A3: In vivo studies have shown that **BPR5K230** significantly suppresses tumor growth in various mouse models, including colorectal and triple-negative breast cancer.[1] It has good oral bioavailability (F = 54.6% to 60%).[1][2] A 14-day repeated-dose toxicity study in mice indicated that **BPR5K230** has a good safety profile, with no significant toxicity observed. A mild decrease in the kidney serum biomarker CRE was noted at higher doses.[1][4]

Q4: Which cell viability assays are typically used to assess the effect of **BPR5K230**?

A4: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a common method used to determine the effect of **BPR5K230** on cell viability.[1][4] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Q5: How does **BPR5K230** modulate the tumor immune microenvironment?

A5: **BPR5K230** has been shown to enhance the anti-tumor immune response by upregulating the expression of total T-cells, cytotoxic CD8+ T-cells, and helper CD4+ T-cells in the spleen.[1][4] It can also decrease the population of M2 tumor-associated macrophages (TAMs), which are immunosuppressive.[2]

Troubleshooting Guide: **BPR5K230** Cell Viability Assays

Issue	Possible Cause(s)	Recommended Solution(s)
High variability between replicate wells	- Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate	- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity.
Low signal or absorbance readings	- Insufficient cell number- Low metabolic activity of the cell line- Incorrect wavelength used for reading	- Optimize cell seeding density for your specific cell line.- Increase the incubation time with the MTS reagent.- Ensure the plate reader is set to the correct absorbance wavelength for the MTS formazan product (typically 490-500 nm).
High background in control (no cells) wells	- Contamination of media or reagents- BPR5K230 interferes with the MTS reagent	- Use fresh, sterile media and reagents.- Run a control with BPR5K230 in cell-free media to check for any direct reaction with the MTS reagent.
Unexpected IC50 values	- Incorrect concentration of BPR5K230- Cell line has developed resistance- Assay incubation time is too short or too long	- Verify the stock concentration and serial dilutions of BPR5K230.- Use a fresh batch of cells and check for phenotypic changes.- Optimize the incubation time with BPR5K230 to capture the desired biological effect.

Experimental Protocols

MTS Cell Viability Assay

This protocol is a general guideline for assessing the effect of **BPR5K230** on the viability of adherent cancer cell lines.

Materials:

- **BPR5K230** stock solution (e.g., in DMSO)
- Target cancer cell line
- Complete cell culture medium
- 96-well clear-bottom cell culture plates
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Phosphate-Buffered Saline (PBS)
- Multichannel pipette
- Microplate reader

Procedure:

- Cell Seeding:
 - Harvest and count cells.
 - Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 μ L of complete medium).
 - Incubate the plate overnight at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **BPR5K230** in complete culture medium. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest **BPR5K230**

concentration).

- Carefully remove the medium from the wells and add 100 µL of the **BPR5K230** dilutions or vehicle control to the respective wells.
- Incubate for the desired treatment period (e.g., 72 hours).
- MTS Assay:
 - Following incubation, add 20 µL of the MTS reagent directly to each well.
 - Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your cell line.
 - Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
- Data Analysis:
 - Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.
 - Calculate the percentage of cell viability for each treatment by normalizing to the vehicle control wells:
 - $\% \text{ Viability} = (\text{Absorbance of treated cells} / \text{Absorbance of vehicle control cells}) * 100$
 - Plot the % viability against the log of the **BPR5K230** concentration to determine the IC50 value.

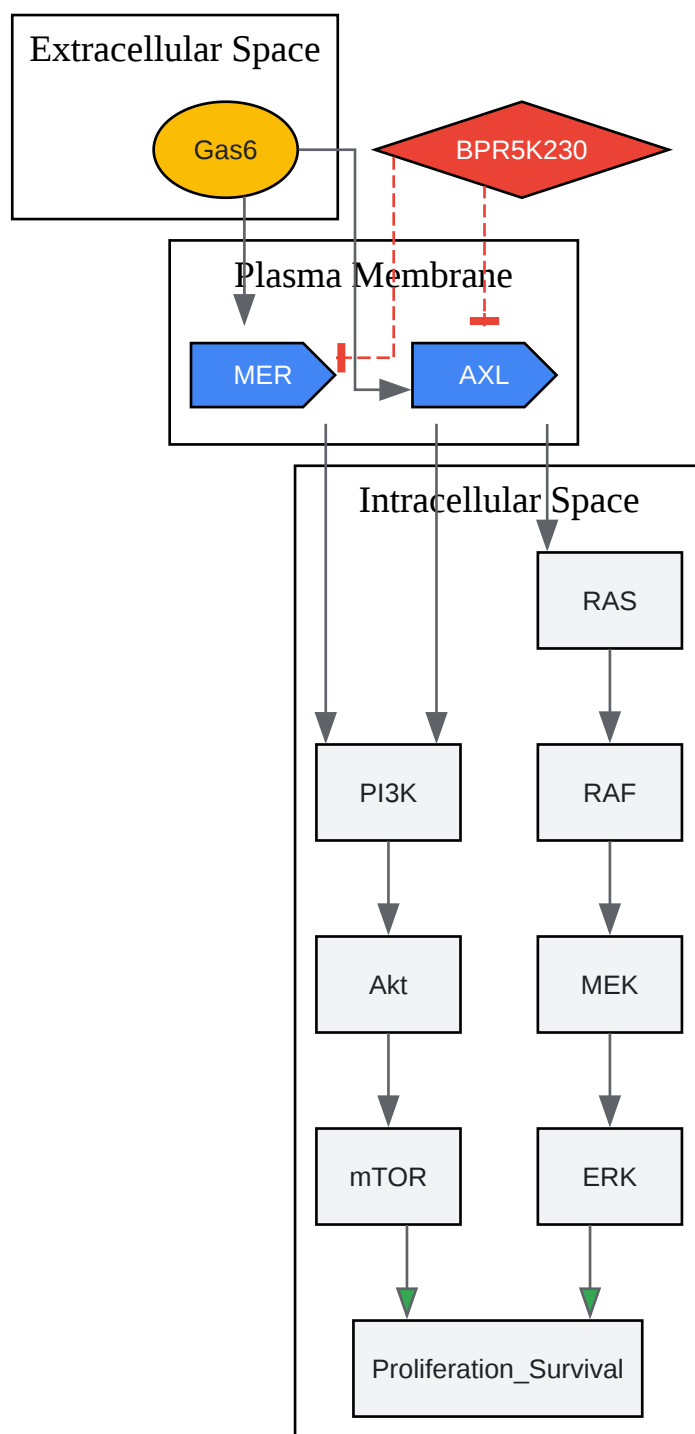
Data Presentation

Table 1: In Vitro Inhibitory Activity of **BPR5K230**

Target	Assay Type	IC50 (nM)
MER Kinase	Biochemical Assay	4.1
AXL Kinase	Biochemical Assay	9.2
Ba/F3-MER Cells	Cell Proliferation Assay	5

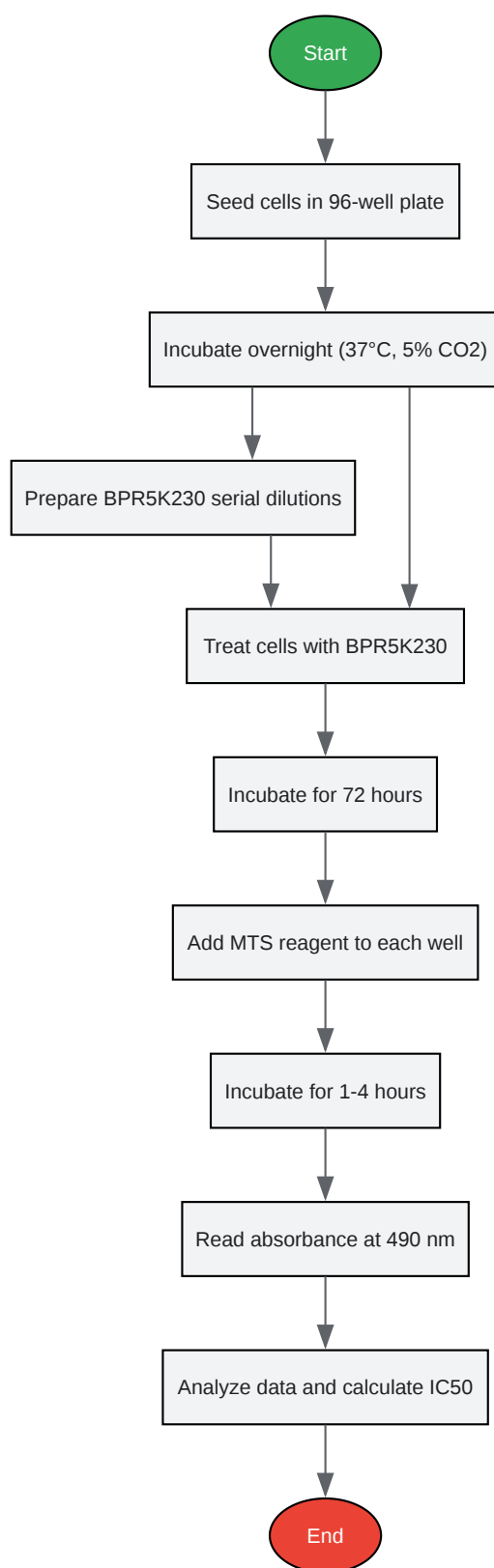
Data sourced from InvivoChem and related publications.[3]

Visualizations



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Caption: MER/AXL signaling pathway and the inhibitory action of **BPR5K230**.



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Caption: Experimental workflow for the MTS cell viability assay.

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